

Application Notes: Measuring Intracellular Chloride in Brain Slices Using MQAE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MQAE

Cat. No.: B1676811

[Get Quote](#)

Introduction

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (**MQAE**) is a fluorescent indicator widely used for measuring intracellular chloride concentration ($[Cl^-]_i$).^{[1][2]} Its fluorescence is dynamically quenched by chloride ions through a process of collisional quenching.^[3] This means that as the intracellular chloride concentration increases, **MQAE** fluorescence intensity decreases. This property makes **MQAE** a valuable tool for studying chloride homeostasis, which is crucial for neuronal functions such as synaptic inhibition mediated by GABA-A receptors.^{[4][5]} **MQAE** is membrane-permeable, allowing for straightforward loading into cells within acute brain slices.^{[6][7]} It can be used with various imaging modalities, including epifluorescence, confocal microscopy, and two-photon microscopy.^{[8][9]} Two-photon excitation, in particular, offers advantages by reducing phototoxicity and photobleaching, enabling prolonged and stable recordings from neuronal somata and dendrites.^{[4][6]}

This document provides detailed protocols for preparing acute brain slices, loading them with **MQAE**, performing fluorescence imaging, and calibrating the signal to determine absolute intracellular chloride concentrations.

Quantitative Data Summary

The following tables summarize the key properties of **MQAE** and the compositions of the necessary solutions for the experiments.

Table 1: Properties of **MQAE** Chloride Indicator

Property	Value	Reference
Full Chemical Name	N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide	[10]
Molecular Weight	326.2 g/mol	[2]
Excitation Wavelength	~350 nm	[10]
Emission Wavelength	~460 nm	[10]
Cell Permeability	Membrane Permeant	[10]
Stern-Volmer Constant (Ksv)	Highly variable; ~200 M ⁻¹ (in vitro), 2-40 M ⁻¹ (in situ)	[4][10]
Solvent for Stock	Dimethyl sulfoxide (DMSO)	[1]

Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF) and Other Solutions

Solution Type	Component	Concentration (mM)
NMDG-HEPES Slicing aCSF[11]	NMDG	92
	KCl	2.5
	NaH ₂ PO ₄	1.25
	NaHCO ₃	30
	HEPES	20
	Glucose	25
	Thiourea	2
	Na-ascorbate	5
	Na-pyruvate	3
	CaCl ₂ ·2H ₂ O	0.5
	MgSO ₄ ·7H ₂ O	10
Standard Recording aCSF[12]	NaCl	125
	KCl	2.5
	NaHCO ₃	26
	NaH ₂ PO ₄	1.25
	Glucose	25
	CaCl ₂	2
	MgCl ₂	1
Chloride Calibration Buffers[13]	0 mM Cl ⁻ Buffer	
	NaNO ₃	10
	KNO ₃	105
	Ca(NO ₃) ₂	1.0

Mg(NO ₃) ₂	1.0
CsNO ₃	8.5
Glucose	5.0
HEPES	10
100 mM Cl ⁻ Buffer	
NaNO ₃	10
KCl	100
KNO ₃	5.0
Ca(NO ₃) ₂	1.0
Mg(NO ₃) ₂	1.0
CsNO ₃	8.5
Glucose	5.0
HEPES	10

Note: All aCSF solutions must be continuously bubbled with carbogen (95% O₂/5% CO₂) to ensure proper oxygenation and maintain a pH of 7.3-7.4.[\[11\]](#)

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted from the NMDG protective recovery method, which enhances neuronal viability.[\[11\]](#)

Materials:

- NMDG-HEPES Slicing aCSF, chilled to 2-4°C
- Standard Recording aCSF
- Vibrating microtome (vibratome)

- Dissection tools
- Recovery chamber

Procedure:

- Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.
- Rapidly decapitate the animal and extract the brain, immediately submerging it in the ice-cold NMDG-HEPES aCSF.
- Mount the brain onto the vibratome specimen holder. The slicing chamber should be filled with the same ice-cold NMDG-HEPES aCSF.
- Cut slices to the desired thickness (typically 250-350 μm).[\[11\]](#)
- Using a wide-bore pipette, carefully transfer the slices to a recovery chamber containing NMDG-HEPES aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen.
- Allow slices to recover in this solution for 10-15 minutes.
- After the initial recovery, transfer the slices to a holding chamber containing Standard Recording aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before proceeding with experiments.

Protocol 2: MQAE Loading in Brain Slices

This protocol describes the bath application method for loading cells with **MQAE**.

Materials:

- **MQAE** powder
- DMSO
- Recovered brain slices in Standard Recording aCSF

Procedure:

- Prepare a stock solution of **MQAE** in DMSO. For example, a 100 mM stock can be prepared for dilution.
- In a small incubation chamber containing oxygenated Standard Recording aCSF, add **MQAE** stock solution to achieve a final concentration of 0.5-5 mM. A concentration of 3.5 mM has been shown to be effective.[\[14\]](#)
- Fully submerge the recovered brain slices in the **MQAE**-containing aCSF.
- Incubate the slices for 30-40 minutes at room temperature.[\[14\]](#) Ensure the solution remains oxygenated throughout the incubation period.
- After incubation, transfer the **MQAE**-loaded slices back to a holding chamber with fresh, oxygenated Standard Recording aCSF to allow for de-esterification of the dye within the cells. The slices are now ready for imaging.

Protocol 3: Fluorescence Imaging

Imaging can be performed using a standard epifluorescence, confocal, or two-photon microscope. Two-photon microscopy is recommended for its reduced phototoxicity.[\[4\]](#)[\[6\]](#)

Procedure:

- Transfer a single **MQAE**-loaded brain slice to the imaging chamber on the microscope stage.
- Continuously perfuse the slice with heated (30-32°C) and carbogenated Standard Recording aCSF.
- Locate the brain region of interest and identify healthy-looking cells.
- Set the imaging parameters:
 - For two-photon microscopy: Use an excitation wavelength of ~740-760 nm.
 - For conventional microscopy: Use an excitation wavelength of ~350-360 nm and collect emitted light around 460 nm.[\[10\]](#)[\[13\]](#)

- Acquire baseline fluorescence images. For dynamic experiments (e.g., measuring chloride changes in response to GABA receptor activation), acquire images in a time-lapse series.
- Maintain stable laser power and detector settings throughout the experiment to ensure fluorescence changes are due to $[Cl^-]_i$ and not system drift.

Protocol 4: In Situ Calibration of MQAE Fluorescence

To convert fluorescence intensity values into absolute chloride concentrations, an in situ calibration is required. This is achieved by using ionophores to equilibrate intracellular and extracellular chloride concentrations.^[15] The relationship between fluorescence (F) and $[Cl^-]$ is described by the Stern-Volmer equation: $F_0/F = 1 + K_{sv}[Cl^-]_i$, where F_0 is the fluorescence in the absence of chloride and K_{sv} is the Stern-Volmer constant.^[13]

Materials:

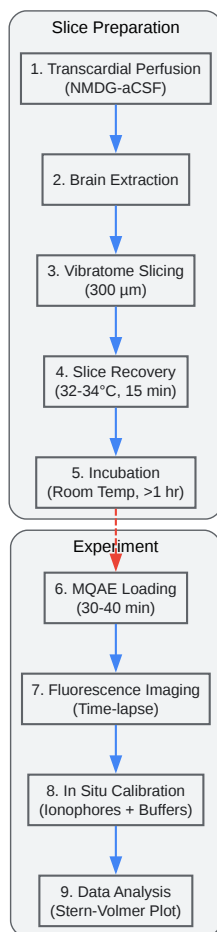
- Chloride calibration buffers with varying $[Cl^-]$ (e.g., 0 mM, 20 mM, 50 mM, 100 mM).
- Ionophore cocktail (e.g., 5 μ M nigericin, 5 μ M valinomycin, and 10 μ M tributyltin).^[4]^[13]

Procedure:

- At the end of an experiment, perfuse the slice with the ionophore cocktail dissolved in the first calibration buffer (e.g., 0 mM Cl^-).
- Allow 10-15 minutes for the intracellular and extracellular chloride concentrations to equilibrate.
- Record the steady-state fluorescence intensity (this value represents F_0).
- Sequentially perfuse the slice with the remaining calibration buffers (e.g., 20, 50, 100 mM Cl^-), each containing the ionophore cocktail, recording the stable fluorescence at each concentration.
- Plot F_0/F against the known $[Cl^-]$ of the calibration buffers.
- Perform a linear regression on the data points. The slope of this line is the Stern-Volmer constant (K_{sv}).^[16]

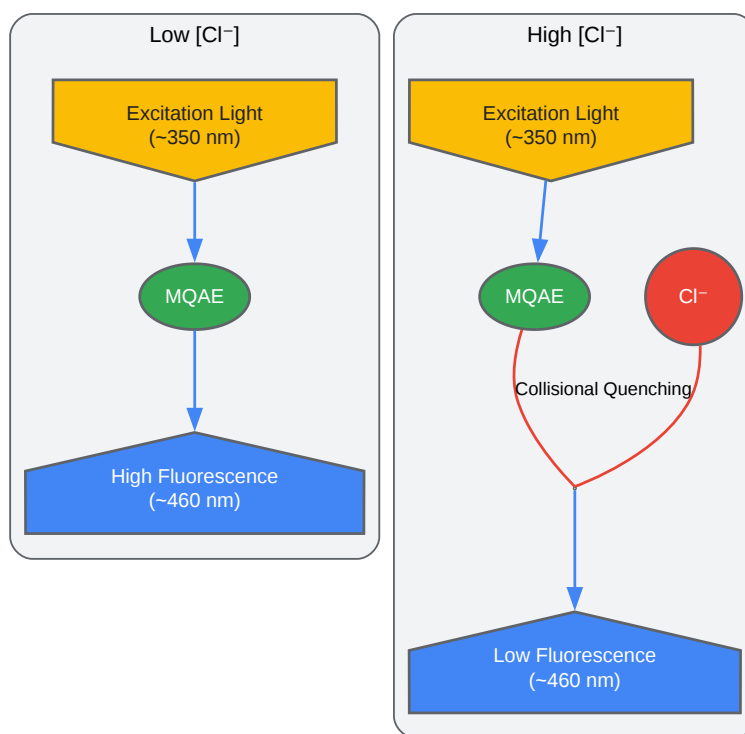
- Using the calculated K_{sv} and the measured F_0 , you can now convert the experimental fluorescence values (F) into absolute $[Cl^-]_i$ for your entire experiment.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **MQAE**-based chloride measurements in acute brain slices.



[Click to download full resolution via product page](#)

Caption: Principle of **MQAE** fluorescence quenching by chloride ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. MQAE [N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide] | AAT Bioquest [aatbio.com]
- 4. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. Two-photon chloride imaging in neurons of brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-photon chloride imaging using MQAE in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
- 12. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
- 13. journals.physiology.org [journals.physiology.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Measurement of intracellular chloride ion concentration in ICC in situ and in explant culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Measuring Intracellular Chloride in Brain Slices Using MQAE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676811#how-to-use-mqae-for-chloride-measurements-in-brain-slices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com